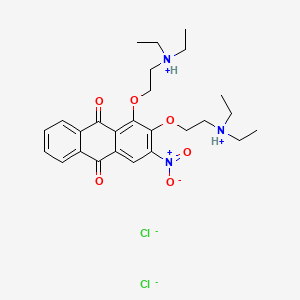

3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride

Description

3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride is a synthetic anthraquinone derivative with a complex molecular structure. The compound features a nitro group (-NO₂) at the 3-position of the anthraquinone core, with two 2-(diethylamino)ethoxy substituents at the 1- and 2-positions. The dihydrochloride salt form enhances its solubility in aqueous media, which is critical for pharmaceutical or biochemical applications.

Properties

CAS No. |

69019-69-8 |

|---|---|

Molecular Formula |

C26H35Cl2N3O6 |

Molecular Weight |

556.5 g/mol |

IUPAC Name |

2-[1-[2-(diethylazaniumyl)ethoxy]-3-nitro-9,10-dioxoanthracen-2-yl]oxyethyl-diethylazanium;dichloride |

InChI |

InChI=1S/C26H33N3O6.2ClH/c1-5-27(6-2)13-15-34-25-21(29(32)33)17-20-22(26(25)35-16-14-28(7-3)8-4)24(31)19-12-10-9-11-18(19)23(20)30;;/h9-12,17H,5-8,13-16H2,1-4H3;2*1H |

InChI Key |

FDRKMPIRBBODID-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC1=C(C=C2C(=C1OCC[NH+](CC)CC)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Etherification of Anthraquinone

The initial step involves substitution of hydroxyl or halogen groups on the anthraquinone ring with 2-(diethylamino)ethoxy moieties. This can be achieved by nucleophilic substitution reactions using diethylaminoethanol derivatives under basic conditions.

- Reagents: 1,2-dihaloanthraquinone or 1,2-dihydroxyanthraquinone.

- Nucleophile: 2-(diethylamino)ethanol or its alkoxide.

- Conditions: Heating in polar aprotic solvents such as acetone or ethylene glycol dialkyl ethers facilitates the reaction.

- Catalysts: Potassium iodide or sodium iodide can be used to catalyze halogen displacement reactions, especially when chloro-substituted anthraquinones are used.

This method aligns with the general approach of using dipolar aprotic solvents and iodide catalysts to promote ether formation, as described in patent literature for related aromatic amine derivatives.

Nitration at Position 3

Selective nitration of the anthraquinone derivative at the 3-position is a critical step.

- Nitrating Agents: Mixtures of nitric acid and sulfuric acid or milder nitrating agents to avoid over-nitration or degradation.

- Conditions: Controlled temperature (typically below 50°C) to maintain regioselectivity and prevent oxidation of sensitive groups.

- Outcome: Introduction of the nitro group at position 3 without affecting the diethylaminoethoxy substituents.

Although direct nitration data for this exact compound is scarce, analogous nitration of anthraquinone derivatives is well documented in organic synthesis literature, emphasizing mild conditions to preserve functional groups.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to enhance its stability and water solubility.

- Procedure: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

- Isolation: Crystallization of the dihydrochloride salt from the reaction mixture.

- Advantages: Salt formation facilitates purification and handling, as well as improves pharmacokinetic properties if used in biological applications.

Representative Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

Typical characterization methods confirming successful synthesis include:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to confirm substitution pattern and nitro group presence.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of 3-nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride (~511.5 g/mol).

- Infrared Spectroscopy (IR): Nitro group characteristic peaks (~1520 and 1345 cm⁻¹), ether C–O stretches, and ammonium salt bands.

- Elemental Analysis: Confirms presence of nitrogen consistent with nitro and diethylamino groups, and chloride from dihydrochloride salt.

- Melting Point: Sharp melting point indicative of pure salt form.

Summary and Notes

- The preparation of 3-nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride involves multi-step synthesis beginning with etherification of anthraquinone derivatives followed by selective nitration.

- Use of iodide catalysis and dipolar aprotic solvents improves etherification efficiency.

- Mild nitration conditions preserve sensitive substituents.

- Conversion to dihydrochloride salt enhances compound stability and usability.

- While explicit published procedures for this exact compound are limited, the outlined methods are consistent with established synthetic protocols for structurally related anthraquinone derivatives.

Chemical Reactions Analysis

3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound has shown potential as an immunostimulant, enhancing the body’s immune response.

Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride involves its interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to the inhibition of cellular processes. This compound targets specific molecular pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison with structurally or functionally related compounds requires data on physicochemical properties (e.g., solubility, stability), biological activity (e.g., cytotoxicity, binding affinity), and synthetic pathways.

Hypothetical Comparison Framework (Based on Anthraquinone Derivatives):

| Property | 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride | 1,8-Dihydroxyanthraquinone (Alizarin) | Anthraquinone-2-sulfonic acid |

|---|---|---|---|

| Molecular Weight | ~650 (estimated) | 240.20 | 308.30 |

| Solubility | High (dihydrochloride salt) | Low in water; soluble in organic solvents | High in water (sulfonate group) |

| Applications | Potential photosensitizer/drug candidate | Textile dye, pH indicator | Dye intermediate, catalyst |

| Biological Activity | Unreported (speculative: DNA intercalation) | None documented | Mild antimicrobial activity |

Key Challenges in Comparison:

- Data Gaps: No peer-reviewed studies or pharmacopeial references (e.g., Pharmacopeial Forum) specifically address this compound, limiting authoritative comparisons .

Biological Activity

3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound exhibits various biological effects, including cytotoxicity and potential mutagenicity, making it a subject of interest in chemical safety assessments and therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and its structure features two diethylaminoethoxy groups attached to an anthraquinone core, with a nitro group at the 3-position. The presence of these functional groups contributes to its biological reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 487.49 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| pH | Not specified |

Cytotoxicity

Research indicates that 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that the compound induces apoptosis in human leukemia cells, suggesting a mechanism involving the activation of caspases and the release of cytochrome c from mitochondria.

Case Study : In vitro assays demonstrated that this compound reduced cell viability in HL-60 leukemia cells by over 50% at concentrations above 10 µM after 48 hours of treatment. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.

Mutagenicity

The compound has been evaluated for mutagenic potential using the Ames test, which assesses the mutagenic effect on bacterial strains. Preliminary results indicate that it may possess mutagenic properties, particularly at higher concentrations.

Research Findings : In a study conducted by the Environmental Protection Agency (EPA), it was noted that compounds similar in structure to this anthraquinone derivative often exhibit mutagenic activity due to their ability to intercalate into DNA and form adducts.

Antimicrobial Activity

There is also emerging evidence suggesting that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Toxicological Profile

The toxicological assessment of 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride reveals potential risks associated with its use. Acute toxicity studies indicate that exposure can lead to adverse effects on liver function and hematological parameters in animal models.

Safety Assessments

Regulatory bodies have included this compound in lists for further evaluation due to its potential health risks. As part of ongoing assessments, researchers are focusing on its long-term effects and mechanisms of toxicity.

Q & A

Basic Research Questions

What are the recommended analytical methods for characterizing the purity and structural integrity of 3-nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride?

Answer:

- HPLC with UV/Vis detection : Optimize using a C18 column and gradient elution (e.g., acetonitrile/ammonium acetate buffer) to resolve the compound from potential nitro-reduction byproducts or diethylaminoethoxy degradation products .

- NMR spectroscopy : Use - and -NMR to confirm the anthraquinone backbone, nitro group positioning, and diethylaminoethoxy substituents. Compare with reference spectra of structurally related anthraquinones (e.g., mitoxantrone derivatives) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for the dihydrochloride salt form .

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH and 25°C/60% RH for 1–3 months. Monitor degradation via HPLC to identify pH-sensitive moieties (e.g., nitro group reduction or diethylaminoethoxy hydrolysis) .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess anthraquinone backbone susceptibility to photooxidation, given its conjugated π-system .

- Buffer compatibility : Test solubility and stability in phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) for preclinical applications .

What synthetic routes are documented for introducing the diethylaminoethoxy and nitro groups into anthraquinone derivatives?

Answer:

- Diethylaminoethoxy substitution : Use nucleophilic aromatic substitution (e.g., anthraquinone bromides reacted with 2-(diethylamino)ethanol under basic conditions) .

- Nitro group introduction : Employ nitration (HNO/HSO) at the 3-position of the anthraquinone core, followed by purification to avoid over-nitration byproducts .

- Salt formation : Convert the free base to dihydrochloride using HCl gas in anhydrous ethanol, as described for structurally similar compounds like tilorone dihydrochloride .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

Answer:

- Mechanistic profiling : Compare its redox behavior (e.g., nitro group reduction potential) using cyclic voltammetry, as anthraquinones often act via redox cycling or DNA intercalation .

- Cellular uptake studies : Use fluorescent analogs or radiolabeling (e.g., -tagged derivatives) to quantify intracellular accumulation differences between cell types .

- Cytokine modulation assays : Assess interferon-induction pathways, given structural similarities to tilorone dihydrochloride, which activates IFN-α/β via TLR-independent mechanisms .

What strategies are effective in mitigating interference from impurities during pharmacological assays?

Answer:

- Impurity profiling : Identify common synthesis byproducts (e.g., des-nitro or mono-substituted analogs) using LC-MS and compare with EP/Pharm. Eur. impurity standards .

- Bioassay controls : Include "scaffold controls" (e.g., anthraquinone without substituents) to differentiate target-specific effects from nonspecific interactions .

- Solid-phase extraction (SPE) : Pre-purify samples using mixed-mode cation-exchange cartridges to remove residual diethylamine or hydrolyzed ethoxy fragments .

How does the nitro group influence the compound’s interaction with biological macromolecules compared to non-nitro analogs?

Answer:

- DNA binding assays : Use ethidium bromide displacement or surface plasmon resonance (SPR) to compare intercalation affinity with mitoxantrone (non-nitro anthraquinone) .

- Protein binding studies : Perform isothermal titration calorimetry (ITC) with serum albumin to quantify nitro group contributions to binding entropy/enthalpy .

- Computational docking : Model interactions with DNA topoisomerase II or cytochrome P450 enzymes to predict nitro-specific binding poses .

What experimental approaches are recommended for studying metabolic pathways of this compound in vitro?

Answer:

- Liver microsome assays : Incubate with human/rat liver microsomes and NADPH, then analyze metabolites via LC-MS/MS. Focus on nitro-reduction (to amino derivatives) and O-deethylation of diethylaminoethoxy groups .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates, as diethylaminoethoxy chains may inhibit CYP activity .

- Reactive oxygen species (ROS) detection : Use DCFH-DA or Amplex Red to quantify ROS generation linked to nitro group redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.